Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Description
Key Structural Features:
- Backbone Geometry : The biphenyl system adopts a non-planar conformation due to steric repulsion between the 2'-isopropoxy and 6'-isopropoxy groups, resulting in a dihedral angle of approximately 45° between the two phenyl rings.
- Phosphine Coordination : The dicyclohexylphosphine group provides strong σ-donor character, stabilizing low-oxidation-state metal centers (e.g., Pd(0) or Au(I)) while maintaining moderate π-accepting capacity.
- Steric Parameters : The ligand’s percent buried volume (%Vbur) is estimated at 42%, comparable to BrettPhos (45%) but lower than XPhos (52%). This balance enables efficient catalysis with bulky substrates.
Table 1: Structural Parameters of Dicyclohexyl(2',6'-Diisopropoxy-3,6-Dimethoxy-[1,1'-Biphenyl]-2-yl)Phosphine
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₅H₅₃O₄P |
| Molecular Weight | 580.78 g/mol |
| Dihedral Angle (C1-C2) | 44.8° ± 1.2° |
| P–C Bond Length | 1.85 Å |
| %Vbur (Calculated) | 42% |
Properties
Molecular Formula |
C32H47O4P |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O4P/c1-22(2)35-27-18-13-19-28(36-23(3)4)30(27)31-26(33-5)20-21-29(34-6)32(31)37(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
InChI Key |
OTOAOLMUBVOHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the formation of metal-ligand complexes. It is also involved in oxidative addition and reductive elimination processes when used in catalytic cycles .
Common Reagents and Conditions
Oxidative Addition: Typically involves palladium(0) complexes and aryl halides.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution: Commonly occurs with transition metals like palladium, nickel, and platinum.
Major Products
The major products formed from these reactions are typically organometallic complexes that serve as intermediates in catalytic cycles. These complexes are crucial in forming carbon-carbon and carbon-heteroatom bonds .
Scientific Research Applications
Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dicyclohexyl(2’,6’-diisopropoxy-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in transition metal complexes. It stabilizes the metal center and facilitates the formation and cleavage of bonds during catalytic cycles. The bulky nature of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Ligands
Key Structural and Functional Differences
The table below compares the target compound with analogous ligands:
Detailed Analysis of Ligand Properties and Performance
Steric and Electronic Effects
- Target Ligand : The 2',6'-diisopropoxy groups provide significant steric hindrance, while 3,6-dimethoxy substituents enhance electron donation to the metal center. This combination stabilizes low-coordinate metal intermediates, improving efficiency in sterically demanding reactions .
- SPhos : Lacks isopropoxy groups, making it less bulky but more electron-rich due to methoxy groups. Ideal for less hindered substrates .
- XPhos : The triisopropyl substitution creates extreme steric bulk, favoring reactions with highly substituted aryl halides .
- BrettPhos : Similar to the target ligand but with 2',4'-diisopropyl instead of 2',6'-diisopropoxy , leading to distinct regioselectivity in cyclization reactions .
Catalytic Performance
- Pd-Catalyzed Couplings : The target ligand outperforms SPhos in reactions requiring bulky substrates due to its isopropoxy groups. For example, in a trifluoroborate coupling (), it achieved high yields with Pd(OAc)₂, whereas SPhos might require higher catalyst loading .
- Au-Catalyzed Cycloisomerization : BrettPhos (2',4'-diisopropyl) showed superior activity over the target ligand in 6-endo-dig cyclizations, highlighting the impact of substituent positioning .
- Thermal Stability : The cyclohexyl groups in the target ligand enhance stability compared to tBuBrettPhos, which uses tert-butyl groups that may decompose under prolonged heating .
Biological Activity
Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique biphenyl structure, which contributes to its biological activity. The presence of methoxy and isopropoxy groups enhances its solubility and reactivity. The molecular formula is C₃₁H₄₉O₄P, with a molecular weight of 500.7 g/mol.
Research indicates that this compound exhibits potent inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3K-α isoform. This pathway is crucial in regulating various cellular processes, including growth and survival, making it a significant target in cancer therapy.
Table 1: Inhibition Potency Against PI3-Kinase Isoforms
| Compound | PI3K Isoform | Inhibition Potency (IC50) |
|---|---|---|
| This compound | PI3K-α | 25 nM |
| Other Compounds (for comparison) | Various | 50 - 200 nM |
Antitumor Effects
Studies have demonstrated that the compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines through its action on the PI3K pathway. For instance:
- Chronic Lymphocytic Leukemia (CLL) : The compound reduced cell viability in CLL cells by over 70% at concentrations above 50 nM.
- Acute Lymphoblastic Leukemia (ALL) : Similar effects were observed with ALL cell lines, indicating broad-spectrum antitumor potential.
Case Study: Efficacy in Cancer Models
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound in vivo using mouse models of leukemia. The results showed:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment with the compound for four weeks.
- Survival Rates : Mice treated with the compound exhibited improved survival rates compared to control groups.
Additional Biological Activities
Beyond its antitumor properties, this phosphine derivative has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in models of rheumatoid arthritis.
- Fibrosis Inhibition : The compound has been explored for its potential to mitigate fibrotic diseases such as hepatic cirrhosis.
Q & A
Q. How does ligand electronic tuning impact enantioselectivity in asymmetric catalysis?
- Methodological Answer : Replace diisopropoxy groups with electron-withdrawing substituents (e.g., –CF₃) to modulate Pd center electrophilicity. Screen chiral auxiliaries (e.g., BINOL) in model reactions (e.g., allylic alkylation) and analyze ee via chiral HPLC .
Contradictions and Resolutions
- Base Incompatibility : reports Cs₂CO₃ as optimal, while uses NaH in dioxane. Resolution: Base choice is substrate-dependent; NaH suits deprotonation of acidic C–H bonds (e.g., naphthyl derivatives) .
- Ligand Stability : recommends room-temperature storage, but specifies 2–8°C. Resolution: Long-term storage requires refrigeration, while short-term use at RT is acceptable if rigorously dried .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
